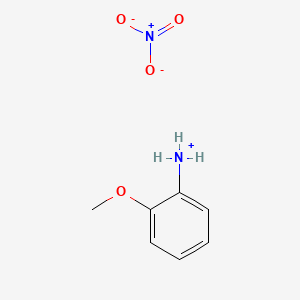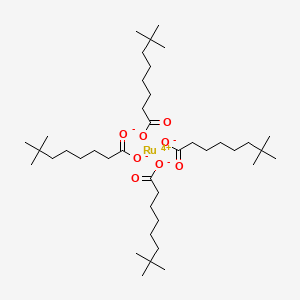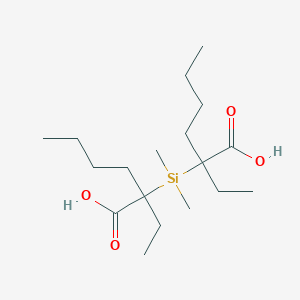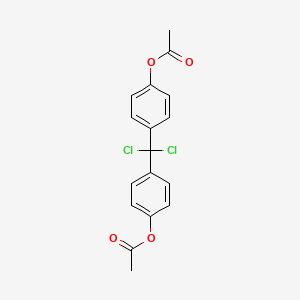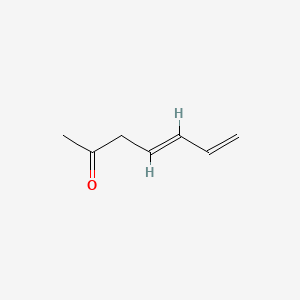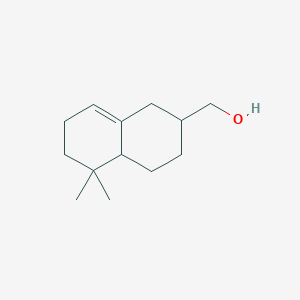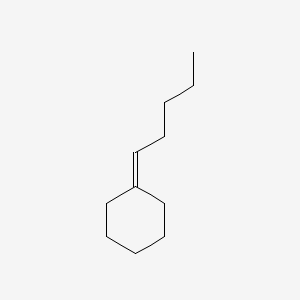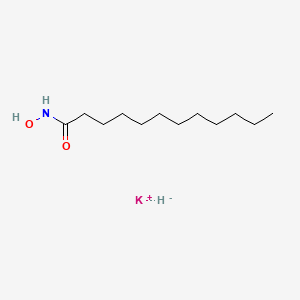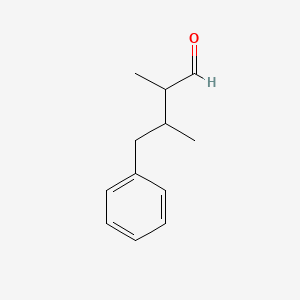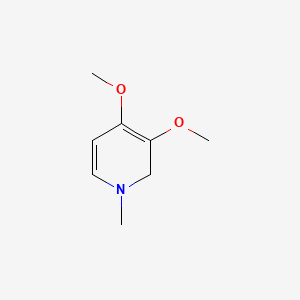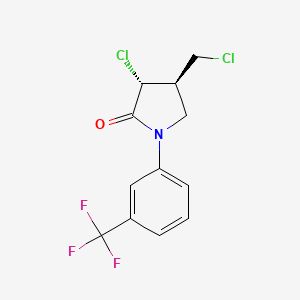
Fluorochloridone, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorochloridone, trans- is a selective herbicide used primarily for pre-emergence control of a wide range of weeds in various crops such as cereals, potatoes, and umbelliferous crops. It is known for its high herbicidal activity, particularly in its trans-isomer form, which is more effective than the cis-isomer .
準備方法
Synthetic Routes and Reaction Conditions
Fluorochloridone is synthesized through a multi-step process involving the reaction of 3-chloro-4-chloromethyl-1-(3-trifluoromethylphenyl)-2-pyrrolidinone with various reagents under controlled conditions. The synthesis typically involves:
Chlorination: Introduction of chlorine atoms into the pyrrolidinone ring.
Fluorination: Addition of fluorine atoms to the aromatic ring.
Cyclization: Formation of the pyrrolidinone ring structure.
Industrial Production Methods
Industrial production of fluorochloridone involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yields and efficiency. The process includes:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and distillation to obtain high-purity fluorochloridone.
化学反応の分析
Types of Reactions
Fluorochloridone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as sodium borohydride.
Substitution: Involves reagents like sodium hydroxide or other nucleophiles.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Resulting from reduction reactions.
Substituted Products: Formed through nucleophilic substitution.
科学的研究の応用
Fluorochloridone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Studied for its potential genotoxicity and cytotoxicity, raising concerns about human exposure.
Industry: Applied in agricultural practices for effective weed control in various crops
作用機序
Fluorochloridone exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants, leading to the bleaching of plant leaves. The compound induces autophagy in cells through the ROS-mediated AKT-mTOR signaling pathway. This pathway involves the accumulation of reactive oxygen species (ROS), which inhibits the activities of AKT and mTOR kinases, leading to autophagy and cell death .
類似化合物との比較
Fluorochloridone is compared with other similar herbicides such as:
Acetochlor: Known for its use in pre-emergent weed control but has different metabolic pathways.
Alachlor: Similar in application but differs in its carcinogenic potential.
Butachlor: Used in similar agricultural settings but has distinct metabolic activation pathways.
Metolachlor: Another pre-emergent herbicide with unique metabolic and toxicological profiles.
Fluorochloridone stands out due to its high efficacy in weed control and its specific mechanism of action involving the inhibition of carotenoid biosynthesis and induction of autophagy .
特性
CAS番号 |
61213-60-3 |
|---|---|
分子式 |
C12H10Cl2F3NO |
分子量 |
312.11 g/mol |
IUPAC名 |
(3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1 |
InChIキー |
OQZCSNDVOWYALR-OIBJUYFYSA-N |
異性体SMILES |
C1[C@@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
正規SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


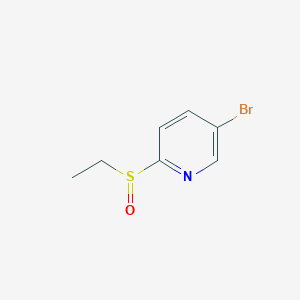
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
